

Application Notes: Quantification of δ -Tetradecalactone in Butter and Cheese

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Compound of Interest

Compound Name: *delta-Tetradecalactone*

Cat. No.: *B1661937*

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Introduction

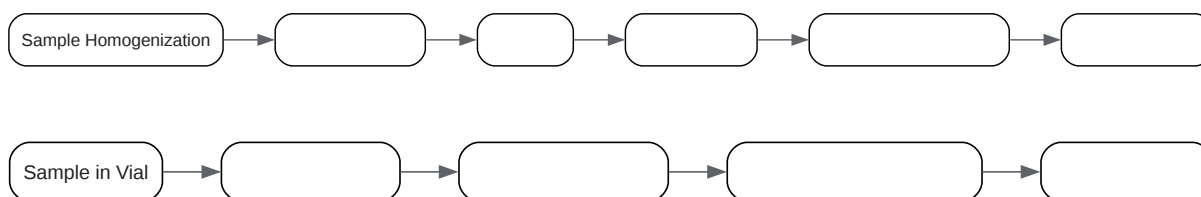
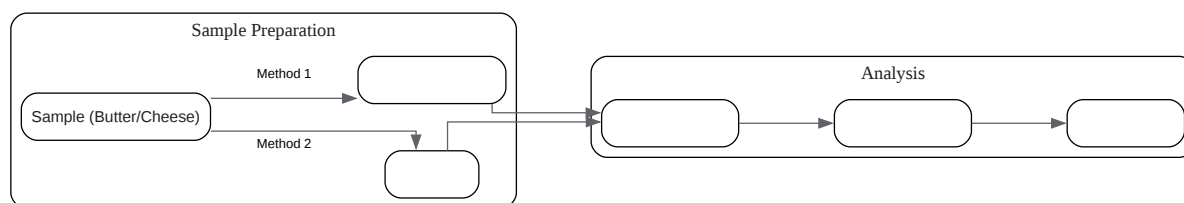
Delta-tetradecalactone (δ -tetradecalactone) is a crucial flavor compound naturally present in various dairy products, including butter and cheese.^{[1][2]} Its characteristic buttery, fatty, and creamy taste with sweet, milky nuances significantly contributes to the overall sensory profile of these foods.^[1] The concentration of this lactone can vary depending on factors such as the animal's feed, the starter cultures used, and the ripening process of the cheese. Accurate quantification of δ -tetradecalactone is essential for quality control, product development, and sensory analysis in the food industry. These application notes provide detailed protocols for the quantification of δ -tetradecalactone in butter and cheese using gas chromatography-mass spectrometry (GC-MS) coupled with two common sample preparation techniques: solvent extraction and headspace solid-phase microextraction (HS-SPME).

Analytical Approaches

The primary analytical technique for the quantification of δ -tetradecalactone in complex food matrices like butter and cheese is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the accurate identification and quantification of volatile and semi-volatile compounds. Two principal sample preparation methods are employed:

- **Solvent Extraction:** This classic technique involves the extraction of the analyte from the sample matrix using an organic solvent. It is a robust method that can be adapted for various sample types.
- **Headspace Solid-Phase Microextraction (HS-SPME):** This is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes adsorb to the fiber and are then thermally desorbed into the GC inlet. HS-SPME is a sensitive and often faster alternative to solvent extraction.

The logical workflow for the analysis is depicted below:



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References

- 1. lookchem.com [lookchem.com]
- 2. bocsci.com [bocsci.com]
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